

A Researcher's Guide to Synucleozid Hydrochloride in Primary Neuron Cultures

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Compound of Interest

Compound Name: *Synucleozid hydrochloride*

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Application Notes and Protocols for Investigating α -Synuclein Regulation

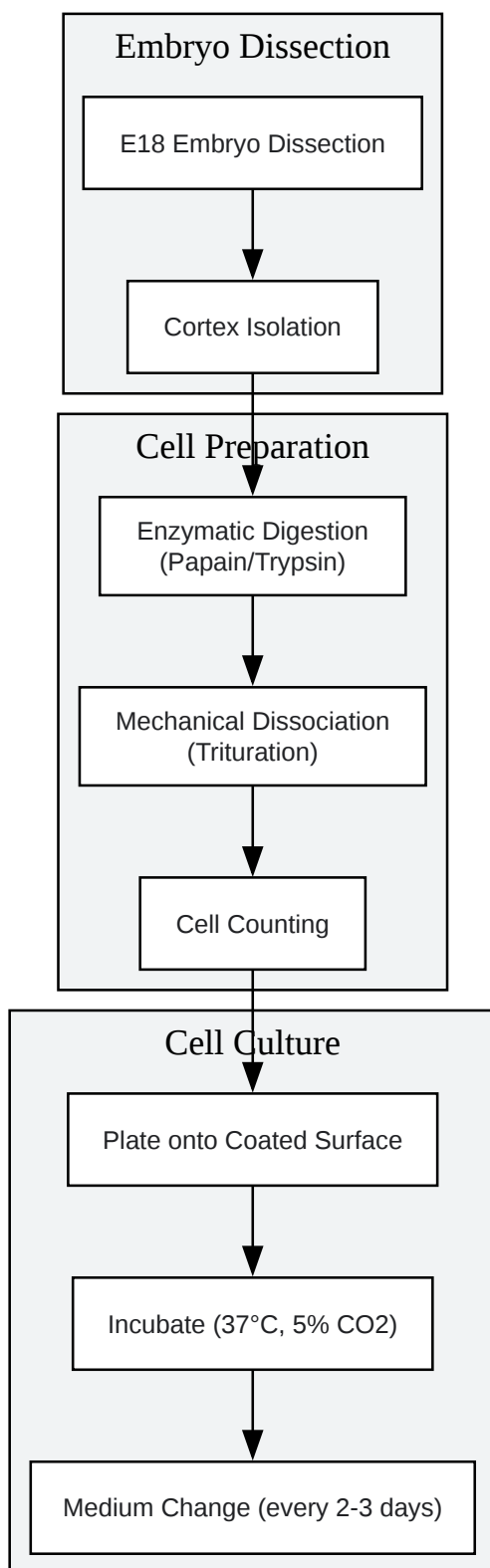
Audience: This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases, particularly those involving α -synuclein pathology, such as Parkinson's disease.

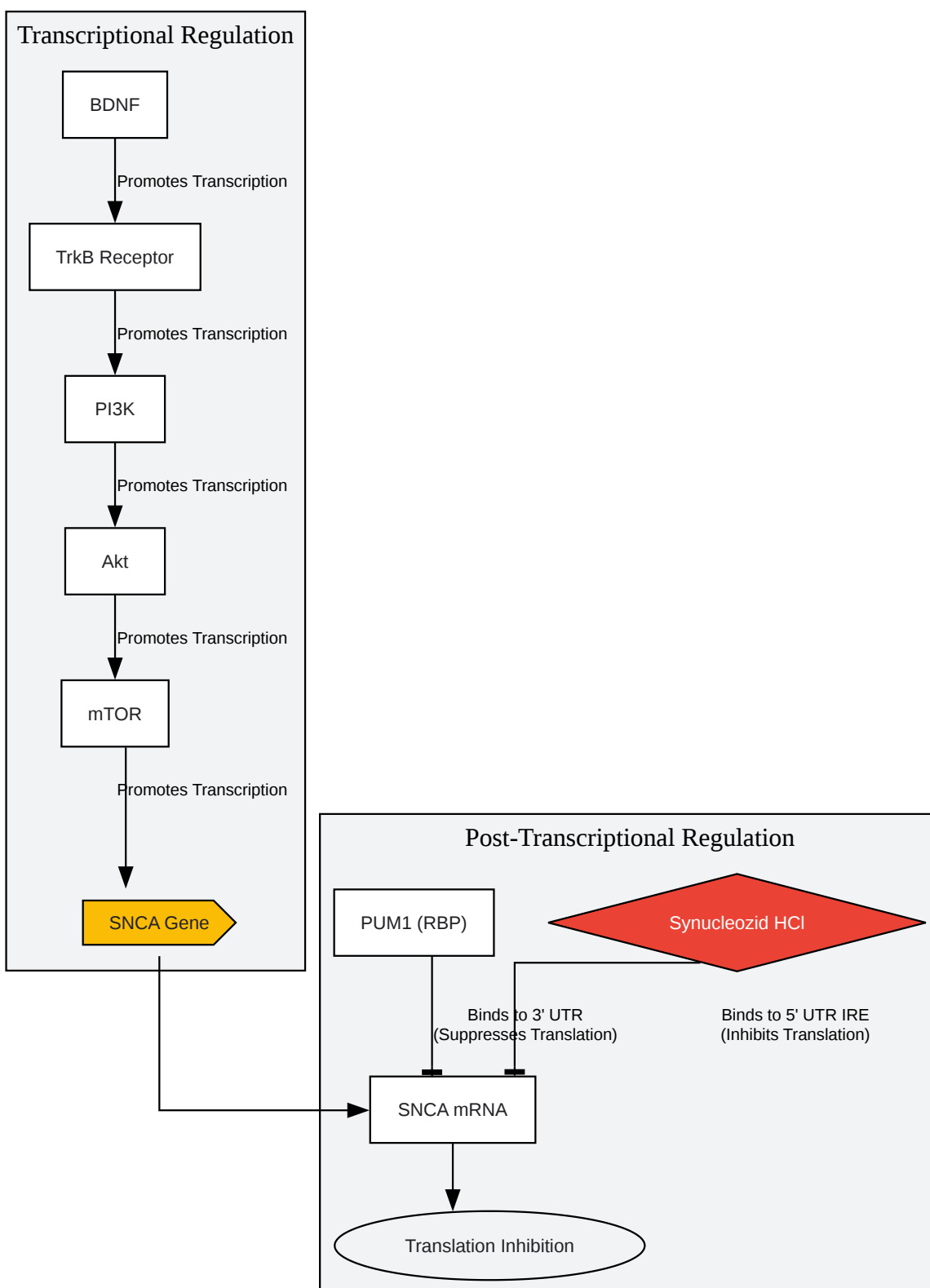
Introduction: **Synucleozid hydrochloride** is a potent and selective inhibitor of α -synuclein (SNCA) mRNA translation.[1][2] It achieves this by targeting a specific iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA, thereby preventing its loading into polysomes and subsequent protein synthesis.[1][2] This mechanism offers a promising therapeutic strategy for diseases characterized by the toxic aggregation of α -synuclein. While much of the initial characterization has been performed in cell lines, this guide provides detailed protocols and application notes for the use of **Synucleozid hydrochloride** in primary neuron cultures, a more physiologically relevant model system for studying neurodegenerative disorders.

Mechanism of Action

Synucleozid hydrochloride's primary mechanism of action is the inhibition of α -synuclein protein expression. It selectively binds to an A bulge near the base of the IRE hairpin structure within the 5' UTR of the SNCA mRNA.[2] This binding event interferes with the translation

initiation process, leading to a dose-dependent reduction in the levels of α -synuclein protein.[1]
[2]





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References

- 1. medchemexpress.com [medchemexpress.com]
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